molecular formula C22H40O3 B7818558 (2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one

(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one

Cat. No.: B7818558
M. Wt: 352.6 g/mol
InChI Key: BLXCWAINNUGTQE-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyranone family, characterized by a six-membered ring containing an oxygen atom. The presence of hexyl and undecyl side chains, along with a hydroxyl group, contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced purification methods such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydrogen atoms in the side chains can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl group and side chains play a crucial role in its binding affinity and selectivity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-decyl-, ®-
  • 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-dodecyl-, ®-
  • 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-octyl-, ®-

Uniqueness

The uniqueness of 2H-Pyran-2-one, 3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-, ®- lies in its specific side chain length and stereochemistry, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2R)-5-hexyl-4-hydroxy-2-undecyl-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19,23H,3-18H2,1-2H3/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXCWAINNUGTQE-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC(=C(C(=O)O1)CCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CC(=C(C(=O)O1)CCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
CCCCCCCCCCCC(CC(=O)[O-])OC(=O)C(Br)CCCCCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.